2-(4-Methoxyphenyl)piperazine acetate

Übersicht

Beschreibung

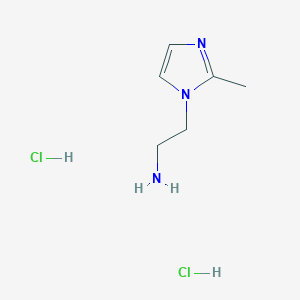

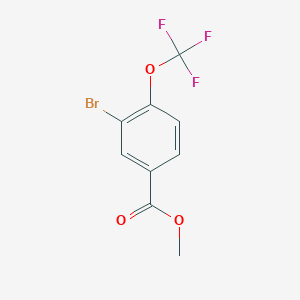

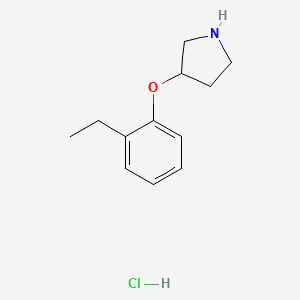

“2-(4-Methoxyphenyl)piperazine acetate” is an organic compound with the molecular formula C13H20N2O3 . It has a molecular weight of 252.31 and is a light brown solid . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of the molecule were predicted .

Physical And Chemical Properties Analysis

“this compound” is a light brown solid . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

1. Serotonin Antagonism and Radiolabeling

- 5-HT1A Serotonin Antagonism: Analogues of 2-(4-Methoxyphenyl)piperazine acetate have been studied for their potential as selective 5-HT1A serotonin antagonists, particularly in the context of reducing alpha 1-adrenergic affinity. These compounds demonstrate high affinity at 5-HT1A sites and improved selectivity over alpha 1-adrenergic sites, indicating potential application in targeting serotonergic neurotransmission (Raghupathi et al., 1991).

- PET Imaging: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been used in radiolabeled forms, such as [18F]p-MPPF, for positron emission tomography (PET) studies to investigate serotonergic neurotransmission (Plenevaux et al., 2000).

2. Targeted Imaging and Antihistamine Activity

- Optical Imaging Agent: Methoxyphenyl piperazine-dithiocarbamate, a derivative of 2-(4-Methoxyphenyl)piperazine, has been conjugated with silver nanoparticles for use as an optical imaging agent, offering potential applications in targeted imaging at low detection limits (Chaturvedi et al., 2018).

- Piperazine Antihistamines: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been used as antihistamines, demonstrating effectiveness in treating conditions like urticaria and allergic rhinitis (Arlette, 1991).

3. Diverse Pharmacological Research

- In Vitro Anticancer Activity: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been synthesized and shown to possess moderate anticancer activity against various cancer cell lines (Shi et al., 2016).

- Antibacterial Persistence: Certain compounds structurally related to 2-(4-Methoxyphenyl)piperazine have shown the ability to selectively kill bacterial persisters, a unique approach to combatting antibiotic-resistant bacteria (Kim et al., 2011).

Wirkmechanismus

Target of Action

2-(4-Methoxyphenyl)piperazine acetate, also known as para-Methoxyphenylpiperazine (MeOPP), is a piperazine derivative . It primarily targets the monoamine neurotransmitters and has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Mode of Action

The compound interacts with its targets, the monoamine neurotransmitters, by inhibiting their reuptake and inducing their release . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system , which includes the serotonin, dopamine, and norepinephrine pathways . By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, the compound enhances the signaling in these pathways .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.

Result of Action

The result of the action of this compound is an enhancement of monoaminergic neurotransmission . This can lead to various effects depending on the specific neurotransmitter system involved. For example, enhancement of serotonin neurotransmission can lead to mood elevation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect the monoaminergic system can potentially alter the effects of the compound . Additionally, individual factors such as genetics and liver function can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Methoxyphenyl)piperazine acetate plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound interacts with the active sites of these enzymes, leading to competitive inhibition. This interaction is characterized by the binding of the methoxyphenyl group to the hinge region of the AChE crystal structure, resulting in a decrease in enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as glioblastoma (U87) and cervix cancer (HeLa) cells, the compound induces cytotoxicity and apoptosis. This is evidenced by the upregulation of apoptotic marker proteins, such as cleaved caspase-3, cytochrome c, and Bax, and the increased activities of caspase-3 and -9 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of AChE and BChE, leading to competitive inhibition and a subsequent increase in acetylcholine levels . This binding interaction is facilitated by the methoxyphenyl group, which interacts with the hinge region of the enzyme’s crystal structure. Additionally, the compound induces apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway, leading to the activation of caspase-3 and -9 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors. Long-term studies have shown that the compound maintains its inhibitory effects on AChE and BChE over extended periods, although slight decreases in activity may be observed due to degradation . In in vitro and in vivo studies, the compound’s long-term effects on cellular function include sustained inhibition of enzyme activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits AChE and BChE without causing significant adverse effects. At high doses, toxic effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body. The compound’s metabolism involves the formation of various metabolites, which are subsequently excreted . Additionally, the compound affects metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interaction with target enzymes and proteins, contributing to its overall efficacy .

Eigenschaften

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZIYSXUKXZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187931-20-9 | |

| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)

![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)